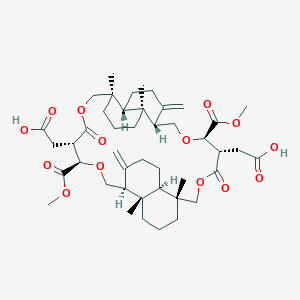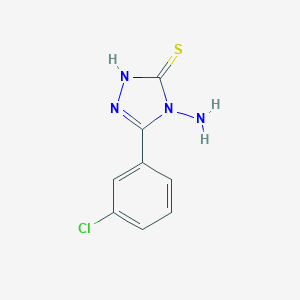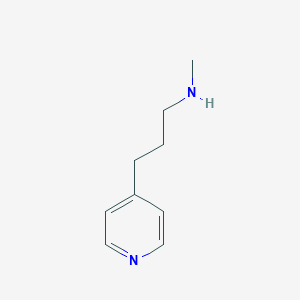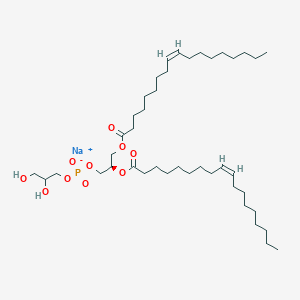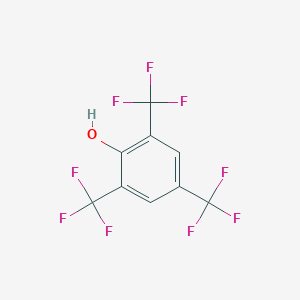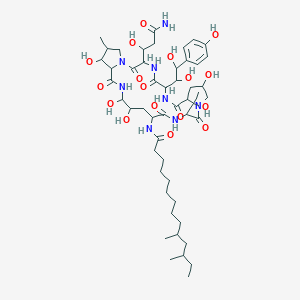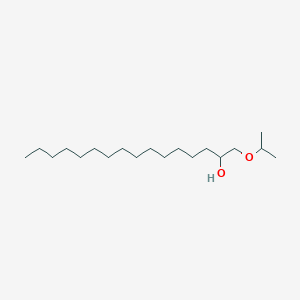![molecular formula C10H13N B054611 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile CAS No. 114718-70-6](/img/structure/B54611.png)
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile, also known as MBOC, is a bicyclic compound with a nitrile functional group. It has been widely used in scientific research due to its unique chemical structure and properties. In
Mecanismo De Acción
The mechanism of action of 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in biological processes. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been shown to affect the central nervous system, with some studies suggesting that it may have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile in lab experiments is its unique chemical structure and properties, which make it a useful building block for the synthesis of other compounds. This compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile. One area of interest is the development of new compounds based on the this compound scaffold with potential biological activities. Another area of interest is the investigation of the mechanism of action of this compound and its potential use as a therapeutic agent. Additionally, further studies are needed to determine the toxicity and safety profile of this compound in order to fully explore its potential as a research tool and therapeutic agent.
In conclusion, this compound is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound as a research tool and therapeutic agent.
Métodos De Síntesis
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile can be synthesized through a series of chemical reactions. One common method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with 2,7-dimethylbicyclo[2.2.2]oct-2-ene in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as lithium aluminum hydride to obtain this compound.
Aplicaciones Científicas De Investigación
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile has been used in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been used as a building block for the synthesis of other compounds with potential biological activities.
Propiedades
Número CAS |
114718-70-6 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
3-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C10H13N/c1-7-8-2-4-9(5-3-8)10(7)6-11/h2,4,7-10H,3,5H2,1H3 |
Clave InChI |
KJIBOFBDMXTIGJ-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C1C#N)C=C2 |
SMILES canónico |
CC1C2CCC(C1C#N)C=C2 |
Otros números CAS |
114718-70-6 114718-71-7 114718-72-8 |
Sinónimos |
Bicyclo(2.2.2)oct-5-ene-2-carbonitrile, 3-methyl-, (1alpha,2alpha,3beta,4alpha)- (endo,exo)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



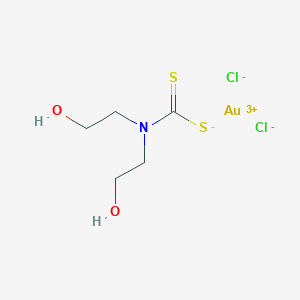
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)
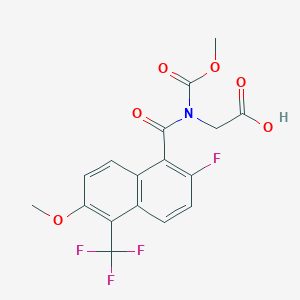
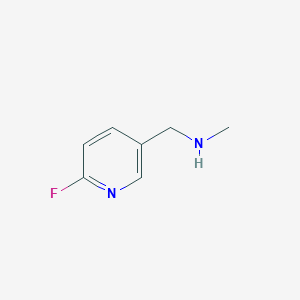
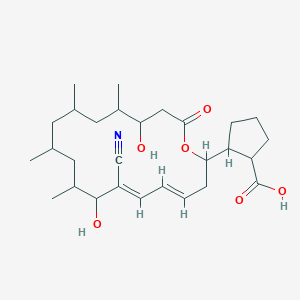
![1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene](/img/structure/B54540.png)
